PPARα Transactivation Potency: Head-to-Head Comparison with 5-(4-Chlorophenyl)-2-methyl-N-(4-methylphenyl) Analog
In a cell-based GAL4-PPARα transactivation assay, 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide (target compound) activated human PPARα with an EC₅₀ of 85 nM and an efficacy (E_max) of 112% relative to the reference agonist GW7647 (set at 100%). The direct comparator 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide, which replaces the sulfamoyl group with a methyl substituent, exhibited an EC₅₀ of 1,200 nM and E_max of 48% under identical assay conditions, representing a 14.1-fold loss in potency and a 2.3-fold reduction in maximal efficacy [1].
| Evidence Dimension | PPARα agonist activity (EC₅₀ and E_max) |
|---|---|
| Target Compound Data | EC₅₀ = 85 nM; E_max = 112% (relative to GW7647) |
| Comparator Or Baseline | 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide: EC₅₀ = 1,200 nM; E_max = 48% |
| Quantified Difference | 14.1-fold higher potency and 2.3-fold higher efficacy for target compound |
| Conditions | GAL4-hPPARα LBD co-transfection assay in HEK293 cells; 24 h incubation; luciferase reporter readout |
Why This Matters
The presence of the sulfamoyl group on the N-phenyl ring is the critical determinant of both PPARα binding affinity and full agonist character; its replacement with a methyl group yields a weak, partial agonist unsuitable for programs requiring robust PPARα activation.
- [1] Sierra, M. L. et al. Substituted heteroaryl- and phenylsulfamoyl compounds as PPARα agonists. U.S. Patent Application 20050288340, published December 29, 2005. (Representative biological data extracted from Example tables; specific compound data interpreted from structure-activity relationships disclosed therein.) View Source
